1-Naphthylbenzotriazole-5,6-dicarbonitrile
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Overview
Description
1-Naphthylbenzotriazole-5,6-dicarbonitrile is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring This particular compound is characterized by the presence of a naphthyl group attached to the benzotriazole ring and two cyano groups at the 5 and 6 positions of the benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylbenzotriazole-5,6-dicarbonitrile typically involves the reaction of naphthylamine with benzotriazole derivatives under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like perchloric acid to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylbenzotriazole-5,6-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthylbenzotriazole derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1-Naphthylbenzotriazole-5,6-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-Naphthylbenzotriazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,c]phenazine-11,12-dicarbonitrile: Another compound with similar structural features but different electronic properties.
Pyrido[2,1-b]benzothiazole derivatives: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness
1-Naphthylbenzotriazole-5,6-dicarbonitrile is unique due to its specific combination of a naphthyl group and two cyano groups on the benzotriazole ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C18H9N5 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-naphthalen-1-ylbenzotriazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C18H9N5/c19-10-13-8-16-18(9-14(13)11-20)23(22-21-16)17-7-3-5-12-4-1-2-6-15(12)17/h1-9H |
InChI Key |
HGKUCLTXCOOYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C(=C4)C#N)C#N)N=N3 |
Origin of Product |
United States |
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